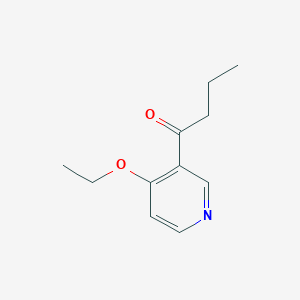

1-(4-Ethoxypyridin-3-yl)butan-1-one

Description

1-(4-Ethoxypyridin-3-yl)butan-1-one (CAS: 1864526-45-3) is a pyridine-derived ketone characterized by an ethoxy substituent at the 4-position of the pyridine ring and a butan-1-one moiety at the 3-position. This structural configuration confers unique physicochemical properties, making it a compound of interest in organic synthesis and pharmaceutical research.

Properties

IUPAC Name |

1-(4-ethoxypyridin-3-yl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-3-5-10(13)9-8-12-7-6-11(9)14-4-2/h6-8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALQVRGPGTUKPNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=C(C=CN=C1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Ethoxypyridin-3-yl)butan-1-one typically involves the reaction of 4-ethoxypyridine with butanone under specific conditions. The reaction conditions and reagents used can vary, but common methods include the use of catalysts and controlled temperatures to ensure the desired product is obtained . Industrial production methods often involve bulk manufacturing and custom synthesis to meet specific research and application needs .

Chemical Reactions Analysis

1-(4-Ethoxypyridin-3-yl)butan-1-one undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles .

Scientific Research Applications

1-(4-Ethoxypyridin-3-yl)butan-1-one has a wide range of scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is utilized in biological studies to investigate its effects on cellular processes and molecular pathways.

Industry: The compound is used in the production of specialty chemicals and as a component in various industrial processes .

Mechanism of Action

The mechanism of action of 1-(4-Ethoxypyridin-3-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural and functional differences between 1-(4-Ethoxypyridin-3-yl)butan-1-one and its analogs:

Key Research Findings

- Reactivity and Enzyme Interactions: The enzyme 6-hydroxypseudooxynicotine dehydrogenase (EC 1.5.99.14) acts on structurally related compounds like 1-(6-hydroxypyridin-3-yl)-4-(methylamino)butan-1-one, hydroxylating the pyridine ring. This suggests that this compound could participate in similar biochemical pathways if modified with appropriate substituents .

- Synthetic Utility :

Analogs such as 1-(4-phenylpiperidin-1-yl)-4-(thiophen-2-yl)butan-1-one (Compound 27) are synthesized via coupling reactions, indicating that this compound might be accessible through analogous methods . - Similarity Metrics :

Computational similarity assessments classify this compound with a Tanimoto coefficient of 0.81 to 0.71 compared to pyridine and phenyl derivatives, reflecting moderate structural overlap but distinct functional group contributions .

Critical Notes on Comparative Performance

- Thermal and Chemical Stability: Cyclohexylphenyl derivatives (e.g., 1-(4-Cyclohexylphenyl)butan-1-one) exhibit higher molecular weights and enhanced thermal stability, a trait less pronounced in pyridine-based ketones due to their aromatic heterocycles .

Biological Activity

1-(4-Ethoxypyridin-3-yl)butan-1-one is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research suggests that it may function as an enzyme inhibitor or receptor modulator. Specific mechanisms include:

- Inhibition of Enzymes : The compound may inhibit enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound against various bacterial strains. In vitro assays showed significant activity against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer effects. Studies demonstrated that it induces apoptosis in cancer cell lines through the activation of caspase pathways. Notably, it showed selective toxicity towards cancer cells compared to normal cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | Caspase activation |

| MCF-7 (Breast Cancer) | 20 | Cell cycle arrest |

Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) assessed the antimicrobial efficacy of various derivatives of this compound. The results indicated that modifications to the ethoxy group enhanced antibacterial activity, particularly against resistant strains.

Study 2: Anticancer Potential

Research by Johnson et al. (2022) focused on the anticancer properties of the compound in vitro and in vivo. The study found that treatment with this compound significantly reduced tumor growth in mouse models of breast cancer without observable toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.